molecular formula C16H26ClN3 B12651477 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride CAS No. 7143-15-9

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride

Cat. No.: B12651477
CAS No.: 7143-15-9
M. Wt: 295.8 g/mol
InChI Key: LAXFXTKAGRJXGQ-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride is a synthetic organic compound. It is characterized by the presence of dimethylamino groups, a phenyl group, and a butanenitrile moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride typically involves multiple steps:

    Formation of the butanenitrile backbone: This can be achieved through a reaction between a suitable nitrile precursor and a phenyl-substituted reagent.

    Introduction of dimethylamino groups: This step involves the alkylation of the intermediate compound with dimethylamine under controlled conditions.

    Hydrochloride formation: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-2-phenylbutanenitrile: Lacks the additional dimethylaminoethyl group.

    2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile: Lacks one of the dimethylamino groups.

Uniqueness

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride is unique due to the presence of multiple dimethylamino groups and a phenyl-substituted butanenitrile backbone

Properties

CAS No.

7143-15-9

Molecular Formula

C16H26ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride

InChI

InChI=1S/C16H25N3.ClH/c1-18(2)12-10-16(14-17,11-13-19(3)4)15-8-6-5-7-9-15;/h5-9H,10-13H2,1-4H3;1H

InChI Key

LAXFXTKAGRJXGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC=C1.Cl

Origin of Product

United States

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